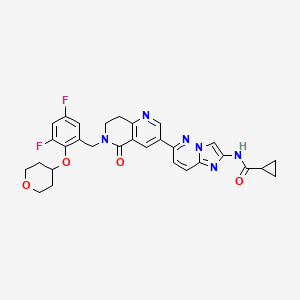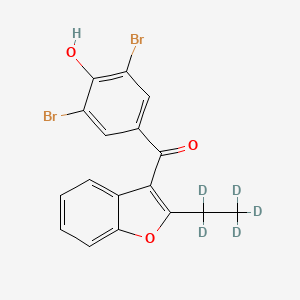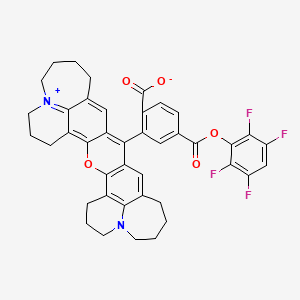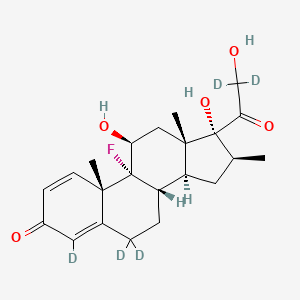
c-Met-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Met-IN-12 is a potent and selective type II inhibitor of the c-Met kinase, which is also known as the hepatocyte growth factor receptor. This compound has shown significant potential in inhibiting the c-Met kinase activity, making it a promising candidate for cancer therapy. The c-Met kinase plays a crucial role in various cellular processes, including proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met has been implicated in the progression and metastasis of various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of c-Met-IN-12 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
c-Met-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The reaction conditions are carefully controlled to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting c-Met kinase activity and their potential as therapeutic agents .
Applications De Recherche Scientifique
c-Met-IN-12 has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable tool for studying the c-Met kinase and its role in cellular signaling pathways.
Biology: It is used to investigate the biological functions of c-Met in cell proliferation, survival, and motility.
Medicine: It has shown promise as a therapeutic agent for treating cancers that exhibit aberrant c-Met activation.
Mécanisme D'action
c-Met-IN-12 exerts its effects by binding to the c-Met kinase and inhibiting its activity. The binding of this compound prevents the phosphorylation of c-Met and subsequent activation of downstream signaling pathways. This inhibition disrupts the cellular processes that are essential for tumor growth and metastasis. The molecular targets of this compound include the ATP-binding site of the c-Met kinase, where it forms stable interactions that block kinase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cabozantinib: Another c-Met inhibitor that has been approved for the treatment of certain cancers. It also targets other kinases, including VEGFR and RET.
Crizotinib: A c-Met inhibitor that is used for treating non-small cell lung cancer.
Uniqueness of c-Met-IN-12
This compound is unique in its high selectivity for the c-Met kinase, which reduces the likelihood of off-target effects and associated toxicities. Its potent inhibitory activity and favorable pharmacokinetic properties make it a promising candidate for further development as a targeted cancer therapy .
Propriétés
Formule moléculaire |
C34H29FN4O4 |
|---|---|
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-1-methyl-3-phenyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C34H29FN4O4/c1-34(2,41)20-42-23-10-11-24-27(18-23)36-16-14-29(24)43-30-12-9-22(17-26(30)35)38-33-31-28(13-15-37-33)39(3)19-25(32(31)40)21-7-5-4-6-8-21/h4-19,41H,20H2,1-3H3,(H,37,38) |
Clé InChI |
XSKIQQGAWQLRPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5C)C6=CC=CC=C6)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)







![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)





